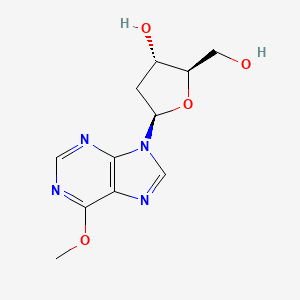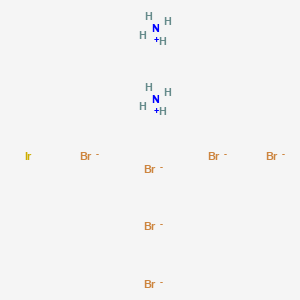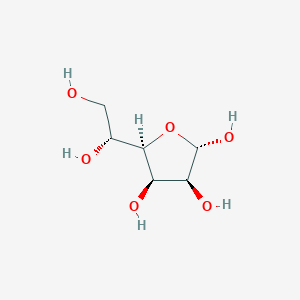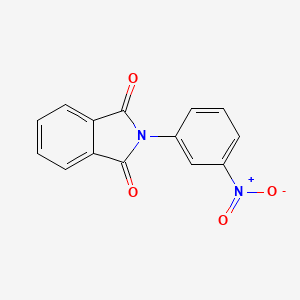
Inosine,2'-deoxy-6-O-methyl-
Overview
Description
Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules . 2’-O-Methyl modifications are naturally occurring modifications in tRNA and other small RNAs .
Synthesis Analysis
A simple method for the etherification at the O (6)-position of silyl-protected inosine, guanosine, and 2’-deoxyguanosine has been described . Typically, a THF solution of the silylated nucleoside is treated with 1H-benzotriazol-1-yloxy-tris (dimethylamino)phosphonium hexafluorophosphate (BOP) and Cs (2)CO (3) under a nitrogen atmosphere .Molecular Structure Analysis
The structure of 2′-O-methyl modified rA and rU were generated by adding a 2′-O-methyl group on the ribose . Geometry optimizations were only applied on the added 2′- O -methyl functional group using the B3LYP functional with a single run of 6-311+G (2d, p) basis sets .Chemical Reactions Analysis
Inosine is a nutritional supplement touted to improve athletic performance and a drug used in vitro as a red blood cell rejuvenator for a unit of red blood cells that will be used in a clinical setting . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage .Physical And Chemical Properties Analysis
Inosine, 2’-deoxy- has a molecular weight of 252.2267 . It is a purine nucleoside formed by hypoxanthine linked by its N9 nitrogen to the C1 carbon of ribose .Scientific Research Applications
Synthesis of Novel Phosphoramidite Building Blocks
Research by Köstler and Rosemeyer (2009) focused on synthesizing novel phosphoramidite building blocks for lipophilic oligonucleotides using inosine. This process involved several chemical reactions, including diastereoisomeric mixture preparation and chromatographic separation, which are critical in oligonucleotide synthesis (K. Köstler & H. Rosemeyer, 2009).
Stereoselective Synthesis of Nucleosides
Caballero et al. (2002) described the stereoselective synthesis of certain methyladenosine and methylinosine derivatives, starting from 6-O-(2,6-dichlorophenyl)inosine. This process included various steps such as Wittig reaction and stereoselective oxidation, highlighting inosine's role in creating specific nucleoside structures (G. Caballero, M. Gallo, J. Montserrat, & A. Iribarren, 2002).
Preparation of Reactive Nucleosides
Bae and Lakshman (2007) developed a class of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the reactivity of these nucleosides for various chemical reactions. This included the synthesis of unusual nucleoside derivatives and their potential for DNA modification (Suyeal Bae & M. Lakshman, 2007).
Development of New Synthetic Methods
Shuxin et al. (2007) reported a new method for preparing certain methylpurine nucleosides from inosine. This involved a series of reactions, demonstrating inosine's utility in generating complex nucleoside structures (Li Shuxin, Jiang Falong, Zhao Yan-jin, Guo Jinhua, & Wang Zhiqing, 2007).
In Vivo Protective Effects in Medical Research
Hui Shen et al. (2005) explored inosine's protective effects against cerebral ischemia in rats. This study indicated that inosine might have therapeutic potential due to its ability to inhibit glutamate postsynaptic responses and reduce cerebral infarction (Hui Shen, Guann-Juh Chen, B. Harvey, P. Bickford, & Yun Wang, 2005).
Functionalization of Nucleosides
Lin and Robins (2000) described a method for the functionalization of sugar-protected inosine and its derivatives. This process yielded various substituted purine nucleosides, highlighting the versatility of inosine in chemical syntheses (X. Lin & M. Robins, 2000).
Mechanism of Action
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others .
Safety and Hazards
Future Directions
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . The extent of stabilization increased with the number of Nm modifications and was also dependent on Mg 2+ . This suggests that Nm could alter the biological activities of Nm-modified RNAs by modulating their secondary structural ensembles . This could pave the way for future development of therapeutic and preventive modalities for various human diseases .
properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCPECQZYJFRT-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564220 | |
| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine,2'-deoxy-6-O-methyl- | |
CAS RN |
37109-88-9 | |
| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)








